molecular formula C13H21NO4 B1381145 5-(((tert-Butoxycarbonyl)amino)methyl)cyclohex-1-enecarboxylic acid CAS No. 1434141-75-9

5-(((tert-Butoxycarbonyl)amino)methyl)cyclohex-1-enecarboxylic acid

Cat. No. B1381145
M. Wt: 255.31 g/mol
InChI Key: FGTWYUSFTOAPBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(((tert-Butoxycarbonyl)amino)methyl)cyclohex-1-enecarboxylic acid (abbreviated as 5-(Boc-amino)cyclohex-1-enecarboxylic acid or Boc-CHEC) is an organic compound that has recently been studied for its potential applications in the field of synthetic organic chemistry. Boc-CHEC is a cyclohexyl-substituted carboxylic acid, which has a tert-butoxycarbonyl (Boc) group attached to the amino moiety. It has a molecular weight of 254.34 g/mol and is soluble in methanol and dichloromethane.

Scientific Research Applications

Application 1: Deprotection of tert-butoxycarbonyl (Boc) Amino Acids

  • Summary of the Application : The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis . This research focuses on the deprotection of Boc amino acids and peptides at high temperatures using a thermally stable Ionic Liquid .
  • Methods of Application : The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 h depending on the substrate . In this study, a method for high temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid is described .
  • Results or Outcomes : The ionic liquid had low viscosity, high thermal stability and demonstrated a catalytic effect. The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids .

Application 2: Dipeptide Synthesis

  • Summary of the Application : This research focuses on the synthesis of dipeptides using tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) .
  • Methods of Application : The Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base .
  • Results or Outcomes : The dipeptides were obtained in satisfactory yields in 15 min .

properties

IUPAC Name

5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-9-5-4-6-10(7-9)11(15)16/h6,9H,4-5,7-8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTWYUSFTOAPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC=C(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(((tert-Butoxycarbonyl)amino)methyl)cyclohex-1-enecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(((tert-Butoxycarbonyl)amino)methyl)cyclohex-1-enecarboxylic acid
Reactant of Route 2
5-(((tert-Butoxycarbonyl)amino)methyl)cyclohex-1-enecarboxylic acid
Reactant of Route 3
5-(((tert-Butoxycarbonyl)amino)methyl)cyclohex-1-enecarboxylic acid
Reactant of Route 4
Reactant of Route 4
5-(((tert-Butoxycarbonyl)amino)methyl)cyclohex-1-enecarboxylic acid
Reactant of Route 5
5-(((tert-Butoxycarbonyl)amino)methyl)cyclohex-1-enecarboxylic acid
Reactant of Route 6
5-(((tert-Butoxycarbonyl)amino)methyl)cyclohex-1-enecarboxylic acid

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